Secalciferol

Catalog No.
S619646
CAS No.
55721-11-4
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secalciferol

CAS Number

55721-11-4

Product Name

Secalciferol

IUPAC Name

(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1

InChI Key

FCKJYANJHNLEEP-AOWQBJNISA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

(24R)-24,25-Dihydroxyvitamin D3, 24,25 Dihydroxycholecalciferol, 24,25 Dihydroxyvitamin D 3, 24,25 Dihydroxyvitamin D3, 24,25-Dihydroxycholecalciferol, 24,25-Dihydroxyvitamin D 3, 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer, 24,25-Dihydroxyvitamin D3, 24R,25 Dihydroxycholecalciferol, 24R,25-Dihydroxycholecalciferol, Dihydroxyvitamin D3, 24,25

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Description

The Ethics of Artificial Intelligence In today's rapidly advancing technology industry, artificial intelligence is becoming an increasingly prevalent topic of discussion. From self-driving cars to advanced medical diagnoses, AI is being integrated into more areas of our lives every day. However, with this influx of AI comes a multitude of ethical questions that must be considered. One of the primary concerns surrounding artificial intelligence is its potential impact on employment. As AI becomes more advanced, it has the potential to greatly reduce the need for human workers in many industries. While some argue that this will create new job opportunities as well, others worry about widespread unemployment and the potential for economic inequality. Another area of concern is the potential for AI algorithms to perpetuate existing biases and discrimination. Even with the best intentions, algorithms written by humans are subject to the same biases and prejudices as their creators. This means that without careful consideration, AI could end up worsening existing societal inequalities, rather than correcting them. There is also the potential for artificial intelligence to be used for harmful purposes, such as surveillance or warfare. As AI becomes more advanced, it could be used to create autonomous weapons, which would require ethical considerations regarding their use in warfare and potential civilian casualties. To address these concerns, it is essential that the ethical implications of artificial intelligence be considered at every step of development, from design to implementation. This includes ensuring that algorithms are written with diversity and inclusivity in mind, as well as creating regulations to prevent the malicious use of AI. Overall, while the potential applications of artificial intelligence are exciting, it is important to recognize and address the ethical challenges that come with its development. By prioritizing ethical considerations and continually reassessing the impacts of AI on society, we can ensure that these technologies are developed ethically and with the best interests of all in mind.

Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a naturally occurring metabolite of vitamin D found in humans and certain bacteria []. While research on Secalciferol is ongoing, here's a glimpse into its potential applications in scientific research:

Bone health and metabolism:

Secalciferol plays a role in regulating calcium homeostasis, a crucial process for maintaining healthy bones. Studies suggest it might enhance the calcemic (calcium-increasing) effect of calcitriol, the most active form of vitamin D, potentially contributing to bone health research [].

Cellular differentiation and proliferation:

Secalciferol's involvement in cellular processes like differentiation and proliferation makes it a potential candidate for research related to tissue development and regeneration [].

Immune function:

Limited evidence suggests Secalciferol might interact with the immune system, potentially opening avenues for research on its role in immune responses and disorders [].

Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a biologically active metabolite of vitamin D. It is primarily involved in the regulation of calcium and phosphate metabolism, playing a crucial role in bone health and immune function. The chemical formula of Secalciferol is C27H44O3C_{27}H_{44}O_{3} and it has a molecular weight of approximately 416.65 g/mol . This compound is formed through the hydroxylation of cholecalciferol (vitamin D3) in the liver, leading to its conversion into more active forms that influence various physiological processes.

Secalciferol binds to the vitamin D receptor (VDR) in target cells throughout the body. This complex then interacts with DNA, influencing the expression of various genes involved in calcium homeostasis, bone mineralization, cell differentiation, and immune function [, ].

Secalciferol is generally safe at recommended doses. However, high doses can lead to vitamin D toxicity, characterized by hypercalcemia (elevated blood calcium levels), nausea, vomiting, and kidney problems []. Secalciferol is not flammable but should be stored in a cool, dark place to prevent degradation [].

Data:

The tolerable upper intake level (UL) for vitamin D, which includes Secalciferol, is 4000 IU/day for adults [].

That are essential for its biological activity:

  • Oxidation: Hydroxyl groups in Secalciferol can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, allowing for the introduction of new functional groups.

These reactions are vital for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for research and therapeutic use.

Secalciferol exhibits significant biological activity primarily through its interaction with the vitamin D receptor (VDR). It regulates various cellular processes, including:

  • Calcium Homeostasis: Secalciferol enhances intestinal absorption of calcium and phosphate, essential for maintaining bone density and strength.
  • Bone Formation: It stimulates osteoblast activity, promoting bone ossification and mineralization.
  • Immune Modulation: The compound has anti-inflammatory properties and plays a role in modulating immune responses by influencing T cell activity .

The pharmacological effects of Secalciferol are mediated through its action on target cells involved in bone metabolism and immune function.

Secalciferol can be synthesized through several methods:

  • Hydroxylation of Cholecalciferol: The primary method involves the enzymatic conversion of cholecalciferol in the liver, where it undergoes hydroxylation at positions 24 and 25.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions involving precursor compounds derived from cholesterol or other sterols. This approach allows for modifications that yield various analogs of Secalciferol .

These synthesis methods are crucial for producing Secalciferol for research, therapeutic applications, and further studies on its biological effects.

Secalciferol has several applications in both clinical and research settings:

  • Nutritional Supplementation: It is used as a dietary supplement to prevent or treat vitamin D deficiency, particularly in populations at risk for osteoporosis.
  • Pharmaceutical Development: Research into Secalciferol's effects on bone health has led to its investigation as a potential treatment for conditions like osteoporosis and rickets.
  • Biochemical Research: Its role in calcium metabolism makes it an important compound in studies related to bone biology and metabolic disorders .

Research indicates that Secalciferol interacts with various biomolecules, influencing multiple biochemical pathways:

  • Enzyme Interactions: It interacts with enzymes involved in calcium metabolism, such as alkaline phosphatase, enhancing their activity.
  • Receptor Binding: The compound binds to the vitamin D receptor, initiating signaling cascades that regulate gene expression related to calcium absorption and bone remodeling .
  • Pharmacokinetics: Studies on the pharmacokinetic profile of Secalciferol reveal how its metabolism can be affected by factors like dosage and the presence of other metabolites.

These interaction studies are essential for understanding the full extent of Secalciferol's biological effects.

Secalciferol shares structural similarities with other vitamin D metabolites. Here are some compounds that are comparable:

Compound NameChemical FormulaKey Features
CholecalciferolC27H44OPrecursor to Secalciferol; synthesized from UV exposure.
Calcitriol (1,25-dihydroxyvitamin D3)C27H44O3Most active form; regulates calcium homeostasis directly.
ErgocalciferolC28H46OPlant-derived form; used as a dietary supplement.
25-Hydroxyvitamin D3 (Calcifediol)C27H44O3Major circulating form; precursor to calcitriol.

Uniqueness of Secalciferol

Secalciferol is unique due to its specific hydroxylation at positions 24 and 25, which differentiates it from other vitamin D metabolites. This structural modification influences its biological activity, particularly in bone formation and immune modulation, making it a significant compound in both nutritional science and pharmacology .

The discovery of secalciferol is rooted in mid-20th-century efforts to map vitamin D metabolism. In 1972, Hector DeLuca and Michael F. Holick first isolated 24,25-dihydroxyvitamin D~3~ from the serum of rats administered high doses of vitamin D~3~. This breakthrough followed the earlier identification of 25-hydroxyvitamin D~3~ (calcidiol) and 1,25-dihydroxyvitamin D~3~ (calcitriol), which clarified the sequential hydroxylation steps in vitamin D activation.

Initial studies dismissed secalciferol as a terminal metabolite destined for excretion. However, by the late 1990s, experimental models revealed its potential physiological significance. For instance, chicks deficient in secalciferol exhibited impaired fracture healing, while supplementation restored bone integrity, suggesting a non-canonical role. These findings challenged the prevailing view of secalciferol as biologically inert and spurred further investigation into its mechanisms.

Molecular Formula (C₂₇H₄₄O₃) and Structural Characteristics

Secalciferol, also known as 24R,25-dihydroxyvitamin D₃ or (24R)-hydroxycalcidiol, possesses the molecular formula C₂₇H₄₄O₃ and represents a significant metabolite in the vitamin D pathway [1] [2] [3]. The compound exhibits a molecular weight of 416.6365 g/mol, making it one of the heavier vitamin D metabolites [1] [2] [6]. Secalciferol belongs to the secosteroid family, characterized by an open B-ring structure that distinguishes it from conventional steroids [15].

The structural framework of secalciferol consists of a complex polycyclic system with three hydroxyl functional groups positioned at specific carbon atoms [1] [3]. The molecule features a characteristic triene system with conjugated double bonds that contribute to its biological activity and spectroscopic properties [2] [6]. The systematic IUPAC name for secalciferol is (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol [1] [3].

The compound demonstrates significant structural complexity with multiple chiral centers and geometric isomerism, which directly influences its biological recognition and receptor binding capabilities [2] [24]. The presence of three hydroxyl groups at positions 3, 24, and 25 creates multiple hydrogen bonding sites that are crucial for protein interactions and membrane permeability [32] [35].

Stereochemistry and Configurational Analysis

Secalciferol exhibits absolute stereochemistry with six defined stereocenters out of six possible positions, indicating complete stereochemical definition [2]. The compound contains two E/Z centers that contribute to its geometric configuration and biological activity [2]. The stereochemical designation includes specific configurations at multiple carbon centers: (3R,5Z,7E,24R), which defines the three-dimensional arrangement of atoms in space [1] [6].

The 24R configuration represents a critical stereochemical feature that distinguishes secalciferol from its 24S epimer [31]. This stereochemical specificity plays a fundamental role in receptor recognition and biological activity, as demonstrated by structure-activity relationship studies [24] [32]. The absolute configuration at the C-24 position determines the compound's ability to interact with specific nuclear receptors and membrane-associated proteins [24] [35].

The E/Z geometry of the double bond system creates distinct conformational states that influence molecular flexibility and receptor binding [28]. Systematic conformational analysis reveals that the side chain mobility of secalciferol occupies specific spatial regions that differ from other vitamin D metabolites [28]. The stereochemical arrangement affects the compound's ability to adopt bioactive conformations necessary for protein interactions [24] [32].

The configurational analysis demonstrates that secalciferol maintains rigid stereochemical requirements for biological activity, with even minor stereochemical changes resulting in significant alterations in binding affinity and biological response [24] [31]. The compound's three-dimensional structure enables specific hydrogen bonding interactions with amino acid residues in target proteins [32].

Table 1: Physicochemical Properties of Secalciferol
PropertyValueSource
--------------------------
Molecular FormulaC₂₇H₄₄O₃ [1] [2] [3] [6]
Molecular Weight416.6365 g/mol [1] [2] [3] [6]
Melting Point63-65°C [14]
Boiling Point571.1±35.0°C at 760 mmHg [14]
Flash Point241.5±20.5°C [14]
Density1.1±0.1 g/cm³ [14]
LogP (Lipophilicity)5.85 [14]
Polar Surface Area60.69 Ų [14]
Vapour Pressure0.0±3.6 mmHg at 25°C [14]
Index of Refraction1.547 [14]
Exact Mass416.329045277 Da [6]
StereochemistryAbsolute [2]
Defined Stereocenters6/6 [2]
E/Z Centers2 [2]
Charge0 [2]

Physicochemical Properties and Stability

Secalciferol demonstrates distinctive physicochemical characteristics that influence its biological behavior and analytical detection [14]. The compound exhibits a melting point range of 63-65°C, indicating crystalline stability under standard conditions [14]. The boiling point of 571.1±35.0°C at 760 mmHg reflects the high molecular weight and extensive hydrogen bonding capacity of the molecule [14].

The lipophilicity of secalciferol, expressed as LogP value of 5.85, indicates significant hydrophobic character that facilitates membrane permeation and tissue distribution [14]. This high lipophilicity value suggests strong partitioning into lipid environments, which is consistent with the compound's steroid-like structure and biological distribution patterns [29] [30]. The polar surface area of 60.69 Ų represents the contribution of the three hydroxyl groups to the overall molecular polarity [14].

Stability studies reveal that secalciferol exhibits sensitivity to ultraviolet light exposure, similar to other vitamin D metabolites [8] [9] [25]. Photodegradation occurs through multiple pathways, resulting in the formation of various photoisomers and degradation products [25] [33]. The compound demonstrates optimal stability when stored at temperatures between 2-8°C, as indicated by recommended storage conditions [14].

Thermal stability analysis shows that secalciferol maintains structural integrity at physiological temperatures but undergoes degradation at elevated temperatures [8]. The flash point of 241.5±20.5°C indicates the temperature at which the compound may undergo thermal decomposition [14]. Environmental factors such as pH, oxygen exposure, and light conditions significantly influence the compound's stability profile [9] [10].

The compound's vapor pressure of 0.0±3.6 mmHg at 25°C indicates low volatility under standard conditions [14]. The refractive index of 1.547 provides information about the compound's optical properties and can be used for identification purposes [14]. These physicochemical parameters collectively define secalciferol's behavior in various analytical and biological systems [17].

Spectroscopic and Analytical Profiles

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for secalciferol analysis [12] [17]. The compound exhibits characteristic retention behavior on reversed-phase C18 columns, with retention times typically around 7.5 minutes under isocratic conditions using methanol-water mobile phases [26]. Multiple reaction monitoring techniques enable sensitive detection with limits of quantification as low as 0.2 ng/g [12].

Mass spectrometric analysis reveals a molecular ion peak at m/z 417.33632 for the protonated molecular ion [M+H]⁺ [3]. Atmospheric pressure chemical ionization in positive ion mode provides optimal sensitivity for secalciferol detection [12]. Fragmentation patterns in tandem mass spectrometry show characteristic losses corresponding to water molecules and side chain cleavage [12] [17].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for secalciferol [10]. Quantitative nuclear magnetic resonance techniques enable absolute content determination and purity assessment without requiring certified reference standards [10]. The technique proves particularly valuable for stability studies and isomerization monitoring [10].

Ultraviolet spectroscopy shows characteristic absorption at 265 nm, which is commonly used for high-performance liquid chromatography detection of vitamin D compounds [26]. The compound's conjugated triene system contributes to its ultraviolet absorption properties and enables spectrophotometric quantification [16] [26].

Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl group stretching vibrations, providing functional group identification capabilities [16]. The compound's multiple hydroxyl groups create distinct spectroscopic signatures that aid in structural confirmation [16].

Table 2: Analytical Characterization Methods for Secalciferol
Analytical MethodKey FeaturesApplicationsSource
-------------------------------------------------------
HPLC-MS/MSMultiple reaction monitoring, atmospheric pressure chemical ionizationSerum analysis, clinical diagnostics [12] [17]
LC-MS/MSIsotope dilution with deuterated internal standardReference measurement procedures [12]
NMR SpectroscopyQuantitative analysis, structural elucidationAbsolute content determination, stability studies [10]
UV SpectroscopyDetection at 265 nm for vitamin D compoundsHPLC detection, purity analysis [26]
Mass SpectrometryMolecular ion peak at m/z 417 [M+H]⁺Structural confirmation, fragmentation patterns [1] [3]
Infrared SpectroscopyCharacteristic absorption bands for hydroxyl groupsFunctional group identification [16]

Structure-Activity Relationship Determinants

The structure-activity relationships of secalciferol are fundamentally determined by its specific hydroxylation pattern and stereochemical configuration [24] [32]. The presence of hydroxyl groups at positions 3, 24, and 25 creates distinct hydrogen bonding capabilities that influence receptor binding affinity and biological activity [32] [35]. Research demonstrates that the 24R configuration is essential for biological recognition, as the 24S epimer exhibits significantly different binding characteristics [31].

Conformational analysis reveals that secalciferol adopts specific three-dimensional arrangements that enable interaction with nuclear vitamin D receptors [24] [28]. The compound's ability to bind to vitamin D receptors, although weaker than 1α,25-dihydroxyvitamin D₃, requires concentrations that are 10⁵-fold higher to achieve comparable binding [24]. This reduced binding affinity correlates with the compound's distinct biological profile and cellular responses [24].

The side chain flexibility of secalciferol plays a crucial role in determining its interaction with target proteins [28]. Systematic conformational searches indicate that the molecule's side chain occupies specific spatial regions that differ from other vitamin D metabolites [28]. These conformational preferences directly influence the compound's ability to activate transcriptional responses and cellular signaling pathways [24] [35].

Hydrogen bonding interactions represent critical determinants of secalciferol's biological activity [32]. Specific amino acid residues in target proteins form hydrogen bonds with the compound's hydroxyl groups, with particular importance placed on interactions involving the 3-hydroxyl and 25-hydroxyl positions [32]. The 24-hydroxyl group provides additional binding specificity that distinguishes secalciferol from other vitamin D metabolites [32] [35].

The compound's structure-activity relationships extend to its membrane-associated effects, where secalciferol demonstrates specific binding to growth plate chondrocyte membranes [35]. This membrane binding exhibits stereospecificity, with the 24R configuration being essential for biological activity [35]. The resulting cellular responses include activation of protein kinase C pathways and modulation of calcium homeostasis [35].

Table 3: Spectroscopic and Database Identifiers for Secalciferol
Spectroscopic ParameterValueDescription
----------------------------------------------
SMILESCC@H[C@H]1CC[C@H]2\C(CCC[C@]12C)=C\C=C3\CC@@HCCC3=CSimplified molecular-input line-entry system
InChIInChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1International Chemical Identifier
InChI KeyFCKJYANJHNLEEP-XRWYNYHCSA-NHashed version of InChI
CAS Number55721-11-4Chemical Abstracts Service registry number
UNII460029IUDAUnique Ingredient Identifier
ChEBI IDCHEBI:28818Chemical Entities of Biological Interest
DrugBank IDDB18406DrugBank accession number
HMDB IDHMDB0006226Human Metabolome Database identifier

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

UNII

460029IUDA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

55721-11-4
40013-87-4

Wikipedia

24,25-Dihydroxycholecalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15

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